molecular formula C17H20O4 B1620319 4,4'-propylidenebis[2-methoxyphenol] CAS No. 24762-58-1

4,4'-propylidenebis[2-methoxyphenol]

Katalognummer: B1620319
CAS-Nummer: 24762-58-1
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: XEOJWUCFIDZEBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4'-propylidenebis[2-methoxyphenol] is a phenolic compound known for its antioxidant properties. It is a derivative of hydroxycinnamic acid and is found in various plants and dietary sources. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-propylidenebis[2-methoxyphenol] typically involves the reduction of 4-hydroxy-3-methoxycinnamic acid. This can be achieved through microbial transformation or chemical reduction using reagents such as sodium borohydride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as plants or the use of biotechnological methods involving microbial fermentation. The choice of method depends on the desired purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,4'-propylidenebis[2-methoxyphenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4'-propylidenebis[2-methoxyphenol] has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4'-propylidenebis[2-methoxyphenol] is unique due to its specific structural features that enhance its antioxidant capacity. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications .

Eigenschaften

CAS-Nummer

24762-58-1

Molekularformel

C17H20O4

Molekulargewicht

288.34 g/mol

IUPAC-Name

4-[1-(4-hydroxy-3-methoxyphenyl)propyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O4/c1-4-13(11-5-7-14(18)16(9-11)20-2)12-6-8-15(19)17(10-12)21-3/h5-10,13,18-19H,4H2,1-3H3

InChI-Schlüssel

XEOJWUCFIDZEBK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCCC2=CC(=C(C=C2)O)OC)O

Kanonische SMILES

CCC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.